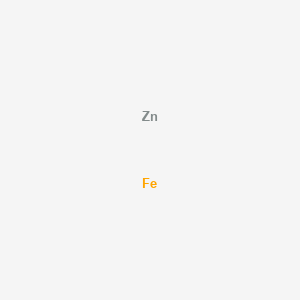
Iron;ZINC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron and zinc are two essential metals that play crucial roles in various biological and industrial processes. Iron is a transition metal known for its magnetic properties and its role in oxygen transport in the blood. Zinc, on the other hand, is a post-transition metal that is vital for numerous enzymatic functions and cellular processes. The combination of iron and zinc in compounds can lead to unique properties and applications, making them valuable in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of iron and zinc compounds can be achieved through various synthetic routes. One common method involves the reaction of iron and zinc salts with appropriate ligands to form coordination complexes. For example, the reaction of iron(III) chloride with zinc acetate in the presence of a suitable ligand can yield a mixed-metal complex.
Industrial Production Methods: Industrially, iron and zinc compounds are often produced through processes such as galvanization, where a layer of zinc is applied to iron or steel to prevent corrosion. This is typically done by dipping the iron or steel into molten zinc, forming a protective zinc-iron alloy layer on the surface .
化学反应分析
Types of Reactions: Iron and zinc compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, zinc can undergo oxidation to form zinc oxide, while iron can be reduced to form iron(II) or iron(III) compounds.
Common Reagents and Conditions: Common reagents used in reactions involving iron and zinc compounds include acids, bases, and oxidizing agents. For example, zinc reacts with hydrochloric acid to produce zinc chloride and hydrogen gas, while iron reacts with sulfuric acid to form iron sulfate and hydrogen gas .
Major Products Formed: The major products formed from reactions involving iron and zinc compounds depend on the specific reaction conditions. For example, the reaction of zinc with oxygen forms zinc oxide, while the reaction of iron with chlorine forms iron(III) chloride .
科学研究应用
Iron and zinc compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions. In biology, zinc is essential for the function of numerous enzymes, while iron is crucial for oxygen transport and storage in the body. In medicine, zinc-based compounds are used in wound healing and as dietary supplements, while iron compounds are used to treat anemia . In industry, zinc is used in galvanization to protect iron and steel from corrosion, and iron is used in the production of steel and other alloys .
作用机制
The mechanism of action of iron and zinc compounds involves their interaction with various molecular targets and pathways. Zinc ions, for example, can bind to and stabilize the structure of proteins, influencing their activity. Iron, on the other hand, can participate in redox reactions, transferring electrons and facilitating various biochemical processes . The specific mechanisms depend on the particular compound and its context of use.
相似化合物的比较
Iron and zinc compounds can be compared with other similar compounds, such as those of magnesium and copper. While magnesium compounds are also essential for biological functions, they do not have the same redox properties as iron. Copper compounds, like zinc, can act as cofactors for enzymes, but they have different reactivity and stability profiles . The unique combination of properties in iron and zinc compounds makes them particularly valuable in specific applications.
List of Similar Compounds:- Magnesium compounds
- Copper compounds
- Manganese compounds
- Nickel compounds
Conclusion
Iron and zinc compounds are versatile and essential in various fields, from biology and medicine to industry and chemistry. Their unique properties and reactivity make them invaluable for numerous applications, and ongoing research continues to uncover new uses and mechanisms of action for these important metals.
属性
CAS 编号 |
87933-46-8 |
|---|---|
分子式 |
FeZn |
分子量 |
121.2 g/mol |
IUPAC 名称 |
iron;zinc |
InChI |
InChI=1S/Fe.Zn |
InChI 键 |
KFZAUHNPPZCSCR-UHFFFAOYSA-N |
规范 SMILES |
[Fe].[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


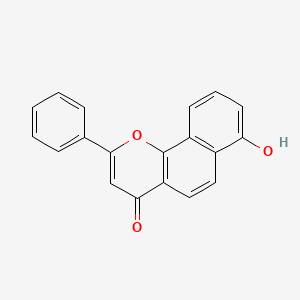

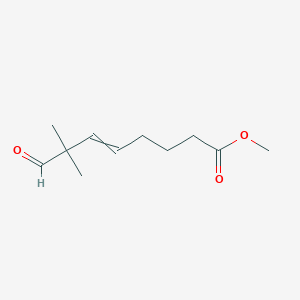
![Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone](/img/structure/B14403476.png)

![2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one](/img/structure/B14403480.png)
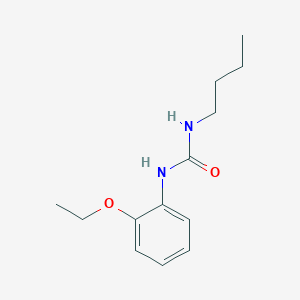

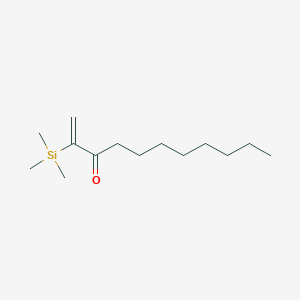
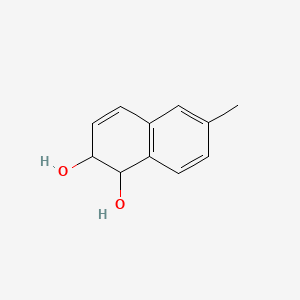


![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)

